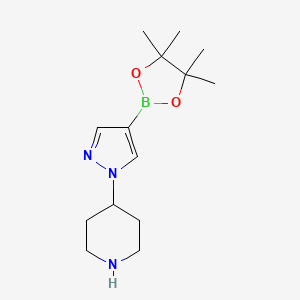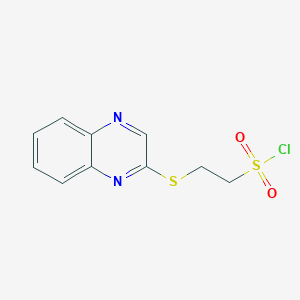
2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride
説明
2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H9ClN2O2S2 . It is also known by other names such as Ethanesulfonyl chloride, 2-(2-quinoxalinylthio)-;2-(Quinoxalin-2-ylthio)ethane-1-sulfonyl chloride .
Molecular Structure Analysis
The molecular structure of 2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride consists of a quinoxaline ring attached to an ethane-1-sulfonyl chloride group via a sulfanyl linkage . The molecular weight of the compound is 288.77 g/mol .科学的研究の応用
Synthesis of Biologically Active Quinoxalines
Quinoxalines are recognized for their significant biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties . The compound can serve as a precursor in synthesizing various quinoxaline derivatives, which are crucial in developing drugs to treat conditions like cancer, AIDS, and infectious diseases caused by pathogens such as bacteria and viruses .
Development of Anticancer Agents
The sulfonamide group in quinoxaline derivatives has been linked to a range of pharmacological activities. These derivatives are particularly noted for their potential as anticancer agents. By incorporating the sulfonyl chloride functionality, researchers can synthesize quinoxaline sulfonamides that may act as lead compounds in cancer treatment .
Anti-Inflammatory Applications
Quinoxaline sulfonamides also exhibit anti-inflammatory properties. The synthesis of these compounds involves the transformation of substituted amines with quinoxaline-containing sulfonyl chloride functionalities. This process can lead to the development of new anti-inflammatory medications .
Neuropharmacological Research
The neuropharmacological effects of quinoxaline derivatives make them candidates for treating neurological disorders. The compound’s structural framework allows for the creation of molecules that can interact with various neural pathways, potentially leading to breakthroughs in schizophrenia and other mental health treatments .
Antimicrobial and Antifungal Research
Due to their antimicrobial and antifungal effects, quinoxaline derivatives are essential in researching new treatments for infectious diseases. The compound’s ability to form salts with acids makes it a valuable tool in synthesizing agents that combat resistant strains of microbes and fungi .
Green Chemistry Synthesis
The compound’s relevance extends to green chemistry, where it is used to develop cost-effective and environmentally friendly synthetic routes. This is particularly important in creating sustainable methods for producing biologically active quinoxalines and their derivatives .
特性
IUPAC Name |
2-quinoxalin-2-ylsulfanylethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S2/c11-17(14,15)6-5-16-10-7-12-8-3-1-2-4-9(8)13-10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWCLTVKVJCHEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)SCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinoxalin-2-ylsulfanyl)ethane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



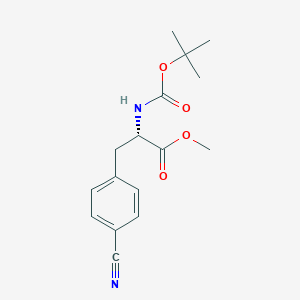
![3-Nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1426713.png)
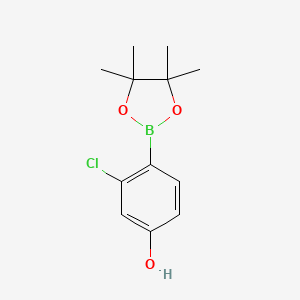

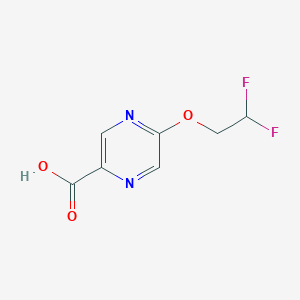
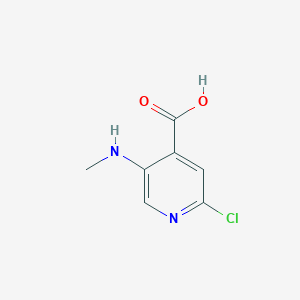
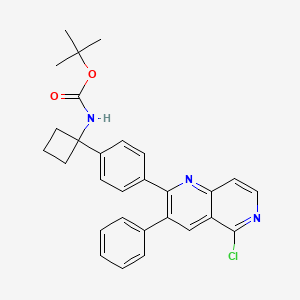
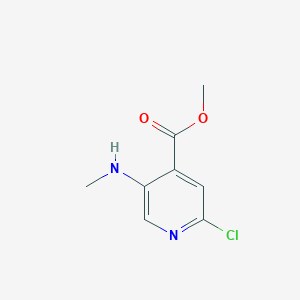
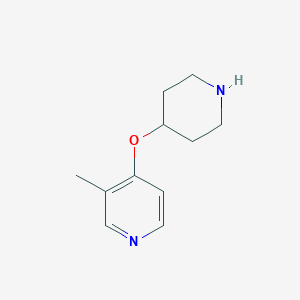
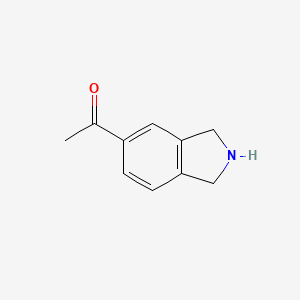
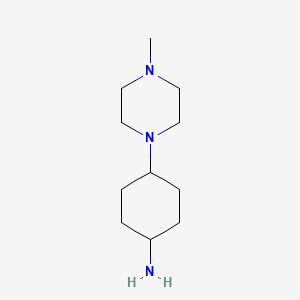
![1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid](/img/structure/B1426728.png)
